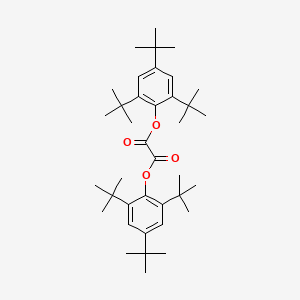
Benzenecarboximidamide, 4-benzoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboximidamide, 4-benzoyl- is an organic compound that belongs to the class of carboxamidine derivatives This compound is characterized by the presence of a benzoyl group attached to the benzenecarboximidamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarboximidamide, 4-benzoyl- typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of benzenecarboximidamide, 4-benzoyl- may involve similar synthetic routes but on a larger scale. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and yield. The process may also include purification steps to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide, 4-benzoyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Aqueous potassium permanganate (KMnO4) under acidic conditions.
Substitution: N-bromosuccinimide (NBS) in the presence of tetrachloride (CCl4).
Major Products Formed
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Scientific Research Applications
Benzenecarboximidamide, 4-benzoyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential anticancer and antimicrobial properties.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of benzenecarboximidamide, 4-benzoyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like carbonic anhydrase IX, which is overexpressed in certain cancer cells . This inhibition can lead to a reduction in tumor cell proliferation and induce apoptosis.
Comparison with Similar Compounds
Benzenecarboximidamide, 4-benzoyl- can be compared with other carboxamidine derivatives. Similar compounds include:
- (2R)-[(4-carbamimidoylphenyl)amino]{5-ethoxy-2-fluoro-3-[(3R)-tetrahydrofuran-3-yloxy]phenyl}acetic acid .
- (2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-({(3R)-1-[(1Z)-ethanimidoyl]pyrrolidin-3-yl}oxy)phenyl]propanoic acid .
These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of benzenecarboximidamide, 4-benzoyl- lies in its specific benzoyl group, which may confer distinct chemical and biological properties.
Properties
CAS No. |
61625-27-2 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-benzoylbenzenecarboximidamide |
InChI |
InChI=1S/C14H12N2O/c15-14(16)12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10/h1-9H,(H3,15,16) |
InChI Key |
CZJAEJJWMQEDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


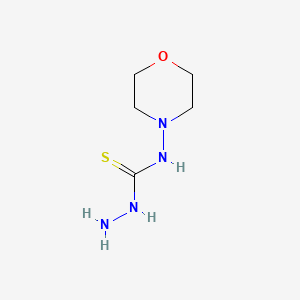
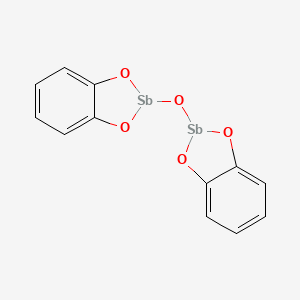
![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)](/img/structure/B14587933.png)
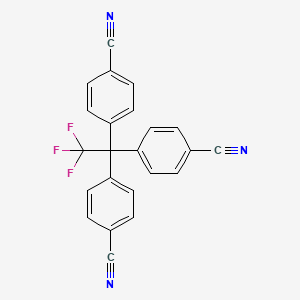

![2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester](/img/structure/B14587949.png)

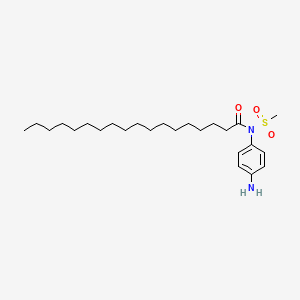
![Acetamide, 2,2'-thiobis[N-[1,1'-biphenyl]-4-yl-](/img/structure/B14587965.png)

![8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14587971.png)
![N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide](/img/structure/B14587974.png)
